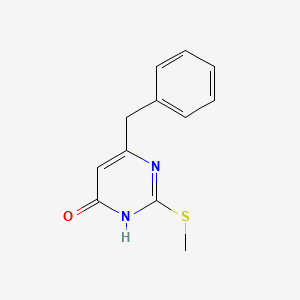

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Description

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is a pyrimidine derivative characterized by a benzyl group at position 6, a methylsulfanyl (SCH₃) substituent at position 2, and a hydroxyl group at position 2. Pyrimidine derivatives are widely studied for their pharmacological and structural diversity, often serving as scaffolds for antimicrobial, antiviral, and anticancer agents.

Properties

IUPAC Name |

4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRCZXHZAKAIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332816 | |

| Record name | 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100142-46-9 | |

| Record name | 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine core. Common starting materials include 2-mercaptopyrimidine and benzyl halides.

Alkylation: The 2-mercaptopyrimidine undergoes alkylation with a benzyl halide (e.g., benzyl bromide) to introduce the benzyl group at the 6-position.

Oxidation: The resulting intermediate is then oxidized to form the corresponding sulfoxide or sulfone.

Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Biological Activity

Overview

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets and subsequent pharmacological effects.

The biological activity of 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound has been shown to exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been observed to inhibit COX-2 activity, which is crucial in the inflammatory response. The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antitumor Activity

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol also exhibits significant antitumor activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces cell cycle arrest and apoptosis in these cells, suggesting its potential as an anticancer agent .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol on MCF-7 and A549 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Animal Models : In vivo experiments using rodent models demonstrated that administration of this compound led to a marked decrease in tumor size and weight, further supporting its potential as an antitumor agent.

Pharmacokinetics

The pharmacokinetic profile of 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol suggests favorable absorption and distribution characteristics. Preliminary studies indicate that the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Related Compounds

| Compound Name | COX-2 Inhibition IC50 (μmol) | Antitumor Activity |

|---|---|---|

| 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol | 0.04 | Significant against MCF-7 and A549 |

| Celecoxib | 0.04 | Moderate |

| Other Pyrimidine Derivatives | Varies | Varies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural analogues include pyrimidine derivatives with modifications at positions 2, 4, 5, and 4. Below is a comparative analysis:

Table 1: Substituent Profiles of Pyrimidine Analogues

Key Observations :

- Position 2: Methylsulfanyl (SCH₃) in the target compound contrasts with amino (NH-alkyl) or larger sulfanyl groups (e.g., S-benzyl) in analogues.

- Position 6 : The benzyl group in the target compound introduces aromaticity, differing from alkyl chains (e.g., pentyl in ), which increase hydrophobicity but may reduce solubility.

Physicochemical and Crystallographic Properties

Table 2: Structural Parameters from Crystallographic Studies

Insights :

- The C–S bond lengths in sulfanyl-substituted pyrimidines (e.g., 1.76–1.81 Å in ) are consistent with single-bond character, suggesting rotational flexibility. Dihedral angles near 90° (e.g., 85.01° in ) indicate orthogonal alignment of substituents, which may stabilize crystal packing via van der Waals interactions.

Table 3: Antimicrobial Activity of Methylsulfanyl-Containing Compounds

Key Findings :

- Methylsulfanyl groups enhance activity against Gram-negative bacteria (e.g., P. aeruginosa) due to improved membrane penetration .

- Ethirimol and Dimethirimol, with amino substituents, show antifungal activity, suggesting that polar groups at position 2 may favor eukaryotic target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.